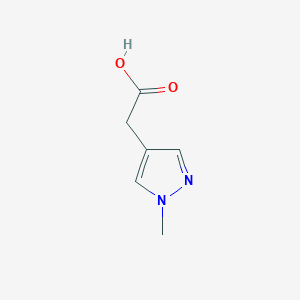

2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVXBWFAPQPDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152582-56-3 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of the 1-methyl-1H-pyrazole core, followed by regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. The resulting aldehyde is then elaborated to the target acetic acid derivative through a multi-step sequence involving a Horner-Wadsworth-Emmons reaction, catalytic hydrogenation, and subsequent ester hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of strategic considerations.

Introduction

This compound is a key heterocyclic scaffold that has garnered significant interest in the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules, and its utility as a synthetic intermediate allows for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The acetic acid side chain at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.

This guide will delineate a reliable and scalable synthetic route to this important molecule, with a focus on providing not only the procedural steps but also the underlying chemical principles that govern each transformation.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1) , suggests the hydrolysis of the corresponding ethyl ester (2) . This ester can be obtained from the α,β-unsaturated ester (3) via catalytic hydrogenation. The unsaturated ester (3) is accessible through a Horner-Wadsworth-Emmons reaction of 1-methyl-1H-pyrazole-4-carbaldehyde (4) . The key intermediate, the 4-formyl pyrazole (4) , can be synthesized by the formylation of 1-methyl-1H-pyrazole (5) . Finally, the pyrazole core (5) can be constructed from the cyclocondensation of a suitable 1,3-dicarbonyl equivalent with methylhydrazine.

Caption: Retrosynthetic analysis of this compound.

This chosen synthetic strategy offers several advantages:

-

Robust and Well-Precedented Reactions: Each step in this pathway utilizes well-established and high-yielding chemical transformations.

-

Regiocontrol: The Vilsmeier-Haack reaction provides excellent regioselectivity for the formylation of the electron-rich pyrazole ring at the 4-position.

-

Scalability: The reactions are generally amenable to scale-up, making this route suitable for the production of larger quantities of the target compound.

Detailed Synthetic Protocols

Synthesis of 1-methyl-1H-pyrazole (5)

The synthesis of the 1-methyl-1H-pyrazole core is the foundational step of this protocol. A common and efficient method involves the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine.[1]

Experimental Protocol:

-

To a stirred solution of methylhydrazine (1.0 eq) in ethanol at 0 °C, add concentrated hydrochloric acid (1.1 eq) dropwise.

-

To this solution, add 1,1,3,3-tetraethoxypropane (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to afford 1-methyl-1H-pyrazole as a colorless liquid.

Causality of Experimental Choices: The acidic conditions catalyze the hydrolysis of the acetal groups of 1,1,3,3-tetraethoxypropane to generate the reactive malondialdehyde in situ. The subsequent condensation with methylhydrazine and intramolecular cyclization leads to the formation of the pyrazole ring. The use of methylhydrazine directly installs the methyl group at the N1 position.

Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (4)

The introduction of a formyl group at the C4 position of the pyrazole ring is achieved through the Vilsmeier-Haack reaction.[2] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃, 3.0 eq) to 0 °C.

-

Add N,N-dimethylformamide (DMF, 3.5 eq) dropwise to the cooled POCl₃ with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add 1-methyl-1H-pyrazole (1.0 eq) dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde as a solid.[3]

Trustworthiness of the Protocol: The Vilsmeier-Haack reaction is a highly reliable method for the formylation of pyrazoles. The reaction progress can be easily monitored by thin-layer chromatography (TLC). The workup procedure is straightforward, and the product is typically obtained in good yield after purification.

Synthesis of Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3)

The elongation of the carbon chain is achieved via a Horner-Wadsworth-Emmons reaction between the aldehyde (4) and triethyl phosphonoacetate. This reaction is renowned for its high E-selectivity in the formation of α,β-unsaturated esters.

Experimental Protocol:

-

To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting ylide solution back to 0 °C and add a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (4) (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate as a solid.

Expertise and Experience Insights: The use of sodium hydride as a base is crucial for the deprotonation of the phosphonate to generate the reactive ylide. Anhydrous conditions are essential to prevent the quenching of the base and the ylide. The reaction is typically highly stereoselective, affording the E-isomer as the major product.

Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2)

The reduction of the carbon-carbon double bond of the α,β-unsaturated ester (3) is accomplished by catalytic hydrogenation.

Experimental Protocol:

-

Dissolve ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) (1.0 eq) in ethanol in a hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, 5-10 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, which is often of sufficient purity for the next step.

Authoritative Grounding: Catalytic hydrogenation is a standard and highly efficient method for the reduction of unhindered alkenes. Palladium on carbon is a widely used and effective catalyst for this transformation.

Synthesis of this compound (1)

The final step in the synthesis is the hydrolysis of the ethyl ester (2) to the target carboxylic acid (1) . This is typically achieved under basic conditions.

Experimental Protocol:

-

Dissolve ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (NaOH, 2-3 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| 1-methyl-1H-pyrazole (5) | C₄H₆N₂ | 82.11 | ~7.5 (s, 1H), ~7.4 (s, 1H), ~3.8 (s, 3H) | ~138, ~129, ~105, ~39 |

| 1-methyl-1H-pyrazole-4-carbaldehyde (4) | C₅H₆N₂O | 110.12 | ~9.8 (s, 1H), ~8.0 (s, 1H), ~7.9 (s, 1H), ~3.9 (s, 3H) | ~185, ~142, ~135, ~120, ~39 |

| Ethyl (E)-2-(1-methyl-1H-pyrazol-4-yl)acrylate (3) | C₉H₁₂N₂O₂ | 180.21 | ~7.8 (s, 1H), ~7.6 (s, 1H), ~7.5 (d, 1H), ~6.2 (d, 1H), ~4.2 (q, 2H), ~3.8 (s, 3H), ~1.3 (t, 3H) | ~166, ~144, ~139, ~133, ~118, ~115, ~60, ~39, ~14 |

| Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (2) | C₉H₁₄N₂O₂ | 182.22 | ~7.4 (s, 1H), ~7.3 (s, 1H), ~4.1 (q, 2H), ~3.8 (s, 3H), ~3.4 (s, 2H), ~1.2 (t, 3H) | ~171, ~138, ~129, ~118, ~61, ~39, ~31, ~14 |

| This compound (1) | C₆H₈N₂O₂ | 140.14 | ~10.5 (br s, 1H), ~7.5 (s, 1H), ~7.4 (s, 1H), ~3.8 (s, 3H), ~3.5 (s, 2H) | ~175, ~138, ~130, ~117, ~39, ~30 |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

This technical guide has outlined a reliable and efficient multi-step synthesis of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen synthetic strategy and experimental conditions, this document serves as a valuable resource for researchers in the field of organic and medicinal chemistry. The described pathway utilizes robust and scalable reactions, making it suitable for the synthesis of this important building block for drug discovery and development programs.

References

-

El-Gharably, A. et al. (2022). Synthesis of some pyrazole carbaldehydes and their derivatives with potential anti-tumor and anti-fungal activities. RSC Advances, 12, 12345-12356. [Link]

-

Mamatha, K. et al. (2022). Synthesis of 1-methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehyde derivatives as precursors for pyrazole-conjugated benzothiazoles with anti-tubercular and anti-cancer activity. Journal of Molecular Structure, 1247, 131325. [Link]

-

Popov, A. V. et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack reaction. Chemistry of Heterocyclic Compounds, 55(4), 356-363. [Link]

-

Deng, X., & Mani, N. S. (2006). A Novel Three-Component Reaction for the Synthesis of Pyrazoles. Organic Syntheses, 83, 143. [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, M1234. [Link]

-

ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan J. Chem., 4(2), 293-297. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Retrieved from [Link]

Sources

- 1. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. 1-Methyl-1H-pyrazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

2-(1-methyl-1H-pyrazol-4-yl)acetic acid chemical properties

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a validated synthetic protocol, explore its spectroscopic signature, and discuss its reactivity and applications as a versatile scaffold in modern pharmaceutical research.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets.[3] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][4]

This compound (also known as 1-methylpyrazole-4-acetic acid) has emerged as a particularly valuable synthetic intermediate. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed vector for substituent orientation, which is critical for rational drug design. The acetic acid moiety offers a convenient chemical handle for elaboration, allowing for the straightforward introduction of diverse functional groups through amide coupling, esterification, or other transformations. This guide serves to consolidate the key technical data and practical knowledge surrounding this important compound.

Core Chemical and Physical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| CAS Number | 1152582-56-3 | [6] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| IUPAC Name | This compound | [5] |

| InChIKey | CVVXBWFAPQPDCQ-UHFFFAOYSA-N | |

| Storage | 2-8°C, sealed in a dry environment |

Synthesis and Purification Workflow

While several methods exist for the synthesis of pyrazole derivatives, a common and reliable approach for C-4 functionalized pyrazoles involves the construction of the ring followed by side-chain manipulation.[7] However, for this compound, a more direct route starting from a pre-formed pyrazole is often employed by commercial suppliers. Below is a validated, two-step protocol adapted from established procedures for N-alkylation and hydrolysis.[8]

Synthetic Rationale and Causality

The chosen pathway involves two key transformations:

-

N-Alkylation: The pyrazole nitrogen is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH). This generates the pyrazolate anion, a potent nucleophile that readily attacks an electrophilic alkylating agent, in this case, an ethyl bromoacetate. This step selectively installs the acetic acid precursor at the N1 position.

-

Saponification (Ester Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as sodium hydroxide (NaOH) in a protic solvent mixture. The reaction is driven to completion by the formation of the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

In a separate flask, prepare a solution of ethyl bromoacetate (1.1 eq.) in anhydrous THF.

-

Cool the reaction mixture back to 0°C and add the ethyl bromoacetate solution dropwise.

-

Let the reaction warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.

-

Cool the aqueous layer to 0°C and acidify to pH ~2-3 with cold 1M hydrochloric acid (HCl).

-

A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ ~12.3 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid (COOH). Its chemical shift can be variable and it is D₂O exchangeable.

-

δ ~7.6 ppm (s, 1H): A singlet for the proton at the C5 position of the pyrazole ring (CH =N).

-

δ ~7.4 ppm (s, 1H): A singlet for the proton at the C3 position of the pyrazole ring (N-N=CH ).

-

δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the N-methyl group (N-CH ₃).

-

δ ~3.5 ppm (s, 2H): A singlet for the two methylene protons of the acetic acid side chain (-CH ₂-COOH).

-

-

¹³C NMR (125 MHz, DMSO-d₆):

-

δ ~172 ppm: Carboxylic acid carbonyl carbon (C =O).

-

δ ~138 ppm: Pyrazole ring carbon C5.

-

δ ~129 ppm: Pyrazole ring carbon C3.

-

δ ~110 ppm: Pyrazole ring carbon C4 (quaternary).

-

δ ~39 ppm: N-methyl carbon (N-C H₃).

-

δ ~30 ppm: Methylene carbon (-C H₂-COOH).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (carboxylic acid) | Broad |

| ~2950 | C-H stretch (aliphatic) | Medium |

| ~1700 | C=O stretch (carboxylic acid) | Strong, Sharp |

| ~1550 | C=N stretch (pyrazole ring) | Medium |

| ~1450 | C=C stretch (pyrazole ring) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[10]

-

Method: Electrospray Ionization (ESI)

-

[M+H]⁺ (Positive Mode): Expected at m/z 141.06

-

[M-H]⁻ (Negative Mode): Expected at m/z 139.05

-

Key Fragmentation: A primary fragmentation pathway involves the loss of the carboxylic acid group (-COOH, 45 Da), leading to a fragment ion at m/z 95.05. Further fragmentation of the pyrazole ring can also be observed.[10]

Reactivity and Derivatization Potential

The true utility of this compound in drug discovery lies in its capacity for chemical modification. The carboxylic acid functional group is a versatile handle for constructing libraries of compounds.

Key Chemical Transformations

-

Amide Coupling: This is the most common reaction, allowing the molecule to be coupled with a diverse range of primary and secondary amines to form amides. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters, which can act as prodrugs or modify the compound's pharmacokinetic properties.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃), providing another point for diversification.

General Protocol: Amide Coupling

-

Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add an amine (1.1 eq.) and a coupling agent such as HATU (1.2 eq.) or EDC/HOBt (1.2 eq. each).

-

Add an organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Stir the reaction at room temperature for 4-16 hours.

-

Upon completion, perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

Derivatization Workflow Diagram

Caption: Key derivatization pathways from the parent acid.

Safety and Handling

As with any laboratory chemical, proper safety precautions are imperative.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended between 2-8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its well-defined structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting point for the synthesis of compound libraries targeting a wide array of biological targets. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to confidently incorporate this scaffold into their drug discovery and development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 28950344, this compound. Retrieved from [Link].

-

American Elements. Product Page for 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid. Retrieved from [Link].

-

AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved from [Link].

-

PrepChem.com. Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. Retrieved from [Link].

-

Fàbrega, C., et al. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link].

-

IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology, 10(09). Retrieved from [Link].

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link].

-

Griffith, L. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link].

-

Al-Ostath, A., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(2), 527-564. Available at: [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link].

-

Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1192. Available at: [Link].

-

Kamal, A., et al. (2015). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 20(7), 12446-12467. Available at: [Link].

-

NIST Chemistry WebBook. Acetic acid. Retrieved from [Link].

-

da Silva, A. C., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 28(8), 1478-1487. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijiset.com [ijiset.com]

- 5. This compound | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1-Methyl-1H-pyrazol-4-yl)-acetic acid suppliers & manufacturers in China [m.chemicalbook.com]

- 7. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 8. prepchem.com [prepchem.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Pyrazole-4-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pyrazole-4-acetic acid derivatives, a class of compounds demonstrating significant therapeutic potential across multiple biological domains. As a privileged heterocyclic scaffold, the pyrazole nucleus is a cornerstone in modern medicinal chemistry, and the addition of a 4-acetic acid moiety frequently enhances or confers potent biological activities.[1][2][3] This document will dissect the synthesis, mechanisms of action, and key experimental validations for the anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, offering both foundational knowledge and practical, field-proven insights for drug discovery and development.

Section I: The Core Scaffold: Synthesis and Characterization

The therapeutic efficacy of any derivative is fundamentally tied to its synthesis. The preparation of pyrazole-4-acetic acid derivatives typically begins with the formation of a 4-formylpyrazole intermediate, most commonly achieved via the Vilsmeier-Haack reaction.[4][5] This electrophilic substitution reaction introduces a formyl group at the C4 position of the pyrazole ring, which serves as a versatile handle for subsequent elaboration into the acetic acid side chain. Alternative modern approaches, such as one-pot multicomponent reactions, offer efficient pathways with high yields and reduced reaction times.[2][6][7]

The conversion of the 4-formyl group to the 4-acetic acid moiety involves standard organic transformations, such as oxidation or a multi-step sequence involving reduction to an alcohol, conversion to a halide, cyanation, and subsequent hydrolysis. The choice of synthetic route is critical as it dictates the potential for substituent diversity on the pyrazole core, which in turn governs the structure-activity relationship (SAR) for specific biological targets.

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway from a substituted hydrazine and a β-diketone to the final pyrazole-4-acetic acid derivative.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Data Presentation: In Vivo Anti-inflammatory Activity

The following table summarizes representative data for pyrazole derivatives evaluated using the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Standard (% Inhibition) |

| Derivative 143a | 55.83 µmol/kg | 3 | Superior to Celecoxib | Celecoxib (78.53 µmol/kg) |

| Derivative 143b | 78.90 µmol/kg | 3 | Comparable to Celecoxib | Celecoxib (78.53 µmol/kg) |

| Compound 5a | Not specified | 3 | 84.2% | Diclofenac (86.7%) |

| Compound 142 | Not specified | Not specified | 65.38% | Not specified |

Data compiled from multiple sources for illustrative purposes.[8][9]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol is a self-validating system for assessing acute anti-inflammatory activity in vivo.

-

Animal Acclimatization: Male Wistar rats (150-200g) are housed for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

-

Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Indomethacin, 10 mg/kg), and Test compound groups (various doses). Animals are fasted for 12 hours before the experiment.

-

Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The causality is that oral administration tests for bioavailability, a key drug-like property.

-

Induction of Edema: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement: Paw volume is measured immediately before carrageenan injection (V₀) and at specified intervals after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The instrument provides a quantitative, unbiased measure of inflammation.

-

Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vₜ - V₀)test / (Vₜ - V₀)control] x 100 Where Vₜ is the paw volume at time 't'.

-

Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered significant, validating the observed effect.

Section III: Anticancer Applications: Disrupting Cellular Proliferation

Pyrazole derivatives have emerged as potent anticancer agents, with several compounds demonstrating high cytotoxicity against a range of human cancer cell lines. [10][11]The acetic acid moiety can enhance solubility and provide an additional interaction point for binding to biological targets. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the EGFR/PI3K/AKT/mTOR cascade. [2][7]

Mechanism of Action: Kinase Inhibition

Many pyrazole-4-acetic acid derivatives function as ATP-competitive inhibitors of protein kinases. By targeting kinases like the Epidermal Growth Factor Receptor (EGFR), they can block downstream signaling required for cell growth, proliferation, and survival. Inhibition of the PI3K/AKT/mTOR pathway, a central regulator of cellular metabolism and growth, is a particularly effective strategy for inducing apoptosis in cancer cells. [2][7]

EGFR/PI3K/AKT Signaling Cascade

Caption: Inhibition of the EGFR signaling pathway by pyrazole derivatives.

Data Presentation: In Vitro Cytotoxicity

The following table presents IC₅₀ values for representative pyrazole derivatives against various human cancer cell lines, demonstrating their cytotoxic potential.

| Compound ID | Cell Line | Target Pathway | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

| Compound 7f | MDA-MB-231 | EGFR/PI3K/AKT | 0.059 | Tamoxifen (0.069) |

| Compound 7d | MDA-MB-231 | EGFR/PI3K/AKT | 0.070 | Tamoxifen (0.069) |

| Compound 22 | MCF-7 | Not Specified | 0.01 | Doxorubicin |

| Compound 24 | A549 | CDK2 | 0.025 | Not Specified |

| Compound 33 | B16-F10 | Not Specified | 0.49 | Not Specified |

| Compound 35 | HCT-116 | Not Specified | 1.1 | Not Specified |

Data compiled from multiple sources for illustrative purposes.[2][7][10]

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a robust, colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines.

-

Cell Culture: Human cancer cells (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere for 24 hours. This ensures a consistent starting cell number for reliable results.

-

Compound Treatment: A stock solution of the test compound is serially diluted to various concentrations. The culture medium is replaced with medium containing the test compound or vehicle control (e.g., 0.1% DMSO). A positive control (e.g., Doxorubicin) is also included. Cells are incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours. The causality here is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is read on a microplate reader at a wavelength of 570 nm. The background absorbance at 690 nm is subtracted.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated by plotting a dose-response curve and using non-linear regression analysis.

Section IV: Antimicrobial and Other Bioactivities

The structural versatility of pyrazole-4-acetic acid derivatives has led to their investigation as antimicrobial agents. [4][12]The combination of the pyrazole core with other heterocyclic moieties, such as thiazole, can enhance antibacterial and antifungal potency. [13]

Antibacterial and Antifungal Efficacy

These compounds have shown activity against a spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). [14][15]The mechanism is often related to the disruption of essential cellular processes in the microorganism.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | A. niger (MIC µg/mL) |

| Derivative 6a | Significant Potential | Significant Potential | Significant Potential | Significant Potential |

| Derivative 6f | Significant Potential | Significant Potential | Significant Potential | Significant Potential |

| Derivative 6g | Significant Potential | Significant Potential | Significant Potential | Significant Potential |

| Compound 187 | 20-50 | 20-50 | 25-55 | 25-55 |

Data compiled from multiple sources for illustrative purposes.[14][15]

Experimental Protocol: Broth Microdilution Method

This is a standardized and quantitative method for determining the MIC of antimicrobial agents.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: The test compound is serially diluted (2-fold) in a 96-well microtiter plate using the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This visual check provides a clear, binary endpoint for analysis.

-

Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

Other Reported Bioactivities

The pyrazole scaffold is remarkably pleiotropic. Derivatives have also been reported to possess antiviral , neuroprotective , and monoamine oxidase (MAO) inhibitory activities, highlighting the broad therapeutic window that can be explored through structural modification. [4][9]

Section V: Conclusion and Future Outlook

Pyrazole-4-acetic acid derivatives represent a highly valuable and versatile chemical class in drug discovery. Their proven efficacy as anti-inflammatory, anticancer, and antimicrobial agents is well-documented and mechanistically supported. The synthetic tractability of the pyrazole core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets.

References

- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.

- Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks.

-

Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics. Retrieved January 5, 2026, from [Link]

- Kabi, A. K., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. Materials Horizons: From Nature to Nanomaterials.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Journal of Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Retrieved January 5, 2026, from [Link]

- Al-Abdullah, E. S. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry.

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved January 5, 2026, from [Link]

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Bentham Science.

-

Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved January 5, 2026, from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

- Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (n.d.). Scilit.

-

Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of pyrazolines by using acetic acid. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved January 5, 2026, from [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. Retrieved January 5, 2026, from [Link]

-

Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved January 5, 2026, from [Link]

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).

-

Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Retrieved January 5, 2026, from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 5, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

Gomaa, A. M., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Retrieved January 5, 2026, from [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed. Retrieved January 5, 2026, from [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (2022). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2019). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 5, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers. Retrieved January 5, 2026, from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved January 5, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 5, 2026, from [Link]

- Synthesis and Pharmacological Activities of Pyrazole Derivatives. (n.d.). IJISET.

Sources

- 1. jchr.org [jchr.org]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 5. news-medical.net [news-medical.net]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. srrjournals.com [srrjournals.com]

- 12. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 14. scilit.com [scilit.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole ring system is a cornerstone of contemporary drug discovery, prized for its metabolic stability, synthetic tractability, and its ability to engage in a wide range of intermolecular interactions. As a privileged scaffold, it is a core component of numerous approved therapeutics and clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Within this important class of heterocycles, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid stands out as a versatile and highly valuable building block. Its unique arrangement of a hydrophobic methylpyrazole core and a hydrophilic carboxylic acid handle allows for its strategic incorporation into larger, more complex molecules, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this important synthetic intermediate, with a focus on its role in the development of next-generation therapeutics.

Section 1: Chemical Identity and Physicochemical Properties

Nomenclature and CAS Number

The compound of interest is systematically named this compound. It is also commonly referred to as (1-methyl-1H-pyrazol-4-yl)acetic acid. A notable point of clarification is the Chemical Abstracts Service (CAS) number. While the number 309989-18-2 is associated with this compound in some older databases, the more consistently used and currently accepted CAS number is 1152582-56-3 [1]. This latter number is recognized by major chemical suppliers and databases such as PubChem and the European Chemicals Agency (ECHA). For the purpose of this guide, and to ensure accurate sourcing and regulatory compliance, CAS Number 1152582-56-3 will be used.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various solvent systems and for planning its use in chemical reactions and biological assays.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| Appearance | Solid (form may vary) | Commercial Suppliers |

| Melting Point | Data not consistently available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in polar organic solvents | Inferred from structure |

| pKa | Estimated ~4-5 (carboxylic acid) | Chemical Inference |

| LogP | -0.3 (calculated) | PubChem[1] |

Section 2: Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. The most common and logical synthetic strategy involves the formation of a key intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid. This approach offers a reliable and scalable route to the target molecule.

Synthetic Workflow Overview

The overall synthetic transformation can be visualized as a two-stage process. The first stage focuses on the construction of the C-4 substituted methylpyrazole core, culminating in the introduction of an acetonitrile moiety. The second stage is the direct conversion of the nitrile to the carboxylic acid.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol is a representative, field-proven methodology adapted from established synthetic transformations of related pyrazole derivatives[2].

Step 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

This step utilizes a formylation of 1-methylpyrazole followed by a conversion of the resulting aldehyde to the acetonitrile. A common method for the latter transformation is the use of p-toluenesulfonylmethyl isocyanide (TosMIC) which allows for a one-carbon homologation of the aldehyde to the nitrile.

-

Materials:

-

4-Formyl-1-methyl-1H-pyrazole

-

p-Toluenesulfonylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of 4-formyl-1-methyl-1H-pyrazole (1.0 eq) in methanol at 0 °C, add p-toluenesulfonylmethyl isocyanide (1.1 eq) and potassium carbonate (1.5 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile as a pure compound[3].

-

Causality Behind Experimental Choices:

-

TosMIC: This reagent is a versatile and efficient means of converting aldehydes to nitriles with an additional carbon atom. The reaction proceeds through the formation of an intermediate oxazoline which then eliminates p-toluenesulfinic acid to yield the nitrile.

-

Potassium Carbonate: A mild base is required to deprotonate the methylene group of TosMIC, initiating the reaction. Potassium carbonate is a suitable choice as it is inexpensive and easily removed during workup.

-

Methanol: This solvent is effective at dissolving the reactants and facilitating the reaction.

Step 2: Hydrolysis of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile to this compound

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions on the pyrazole ring.

-

Materials:

-

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated or 6N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Add a solution of sodium hydroxide (3.0-5.0 eq) in water.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated or 6N hydrochloric acid. A precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Self-Validating System for the Protocol:

-

Reaction Monitoring: Regular analysis by TLC or LC-MS at each stage ensures that the reactions are proceeding to completion and allows for timely intervention if issues arise.

-

Characterization: The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structures.

Section 3: Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the favorable properties of the methylpyrazole moiety. This group can act as a bioisostere for a phenyl ring, offering improved metabolic stability and solubility while maintaining key binding interactions. The carboxylic acid functionality provides a convenient attachment point for further chemical elaboration, allowing for the synthesis of amides, esters, and other derivatives.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazole scaffold is a common feature in many kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the kinase active site.

The carboxylic acid group of this compound can be readily coupled with various amines to form amides, which are prevalent in many kinase inhibitor pharmacophores. For instance, it can be used in the synthesis of inhibitors targeting kinases such as IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), which is involved in inflammatory signaling pathways[4].

Caption: Role of this compound in kinase inhibitor synthesis.

Incorporation into Other Biologically Active Molecules

Beyond kinase inhibitors, the pyrazole acetic acid scaffold is found in a variety of other biologically active molecules. The pyrazole ring can participate in π-π stacking and hydrophobic interactions within protein binding pockets, while the acetic acid linker provides conformational flexibility and a point for polar interactions. This versatility has led to its use in the development of agents targeting a range of biological targets.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical building block of significant utility in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group, combined with the favorable properties of the methylpyrazole core, make it an attractive starting material for the creation of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and readily accessible intermediates will undoubtedly increase. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

-

This compound. PubChem. Available at: [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

-

2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. PubChem. Available at: [Link]

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. Available at: [Link]

Sources

- 1. This compound | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile | C6H7N3 | CID 43154732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive models and data from analogous structures to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The guide is intended to serve as a valuable resource for researchers in the identification, verification, and quality control of this compound.

Introduction

This compound (C₆H₈N₂O₂) is a substituted pyrazole derivative.[1] The pyrazole moiety is a key pharmacophore in numerous biologically active compounds.[2][3] A thorough understanding of the spectroscopic properties of this compound is crucial for its synthesis, purification, and application in research and development. This guide provides a detailed, predictive analysis of its spectroscopic signature.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1. Molecular structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Monoisotopic Mass | 140.058577502 Da | [1] |

| CAS Number | 1152582-56-3 | [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (Carboxylic Acid) | 10.0 - 12.0 | broad singlet | 1H |

| H-3, H-5 (Pyrazole) | 7.0 - 8.0 | singlet, singlet | 1H, 1H |

| H (N-CH₃) | 3.5 - 4.0 | singlet | 3H |

| H (CH₂) | 3.0 - 3.5 | singlet | 2H |

Disclaimer: These are predicted values and may vary in experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| C (Carboxylic Acid) | 170 - 180 |

| C-3, C-5 (Pyrazole) | 120 - 140 |

| C-4 (Pyrazole) | 110 - 120 |

| N-CH₃ | 35 - 45 |

| CH₂ | 30 - 40 |

Disclaimer: These are predicted values and may vary in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for Molecular Ions

| Adduct | Predicted m/z |

| [M+H]⁺ | 141.0659 |

| [M+Na]⁺ | 163.0478 |

| [M-H]⁻ | 139.0513 |

Source: PubChem[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Table 5: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H stretch (sp² and sp³) | 2850-3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=N, C=C stretch (Pyrazole) | 1450-1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Medium |

The broad O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[6][7] The C=O stretch is typically a very strong and sharp absorption.[7][8]

Experimental Workflow

Figure 2. Generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By combining predictive methods with established spectroscopic principles, researchers can effectively utilize NMR, MS, and IR spectroscopy for the unambiguous identification and characterization of this compound. It is important to note that the presented data is predictive and should be confirmed with experimental results.

References

- (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.

- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PubMed Central.

-

This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Synthesis of (a) Production of 2-(1-pyrazolyl)-acetic acid. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid. (n.d.). American Elements. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2018). MDPI. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Synthesis-Characterization-and-In-Silico-Analysis-of-New-2-Pyrazolines.pdf. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 5, 2026, from [Link]

-

2-[(1-methyl-1h-pyrazol-4-yl)amino]acetic acid hydrochloride. (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

NMR SPECTRA OF CHAPTER 1. (n.d.). AIR Unimi. Retrieved January 5, 2026, from [Link]

-

Methyl 2-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetate - Optional[1H NMR]. (n.d.). Spectrum. Retrieved January 5, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. Retrieved January 5, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Acetic acid. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. This compound | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1152582-56-3 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. Acetic acid [webbook.nist.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide presents a detailed analysis of the Proton (¹H) NMR spectrum of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will deconstruct the expected spectrum based on first principles, predict chemical shifts and multiplicities for each unique proton environment, and provide a field-proven, step-by-step protocol for sample preparation and data acquisition. This document is designed to serve as a practical reference for researchers, enabling accurate spectral interpretation and structural validation.

Introduction: The Compound and the Technique

Structural Overview of this compound

This compound (C₆H₈N₂O₂) is a substituted pyrazole derivative.[3] The core of the molecule is a five-membered aromatic pyrazole ring, which is substituted at the N1 position with a methyl group and at the C4 position with an acetic acid moiety.[3] Pyrazole scaffolds are prevalent in pharmaceuticals due to their diverse biological activities. The specific arrangement of substituents in this molecule creates distinct electronic environments for each proton, making ¹H NMR spectroscopy an ideal tool for its structural confirmation.

The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is a powerful analytical method that leverages the magnetic properties of proton nuclei.[4][5] When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies, a phenomenon known as resonance.[1] The resulting spectrum provides three critical pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of a proton.[1][4]

-

Integration: Reveals the relative number of protons responsible for a signal.[5]

-

Spin-Spin Coupling (Multiplicity): Details the number of neighboring protons.[1]

Together, these data points allow for the unambiguous determination of a molecule's structure.[2]

Predicted ¹H NMR Spectral Analysis

A thorough understanding of the molecular structure allows for a robust prediction of the corresponding ¹H NMR spectrum. The key to this analysis is identifying the chemically non-equivalent protons and predicting their spectral characteristics.

Molecular Structure and Proton Environments

The structure of this compound contains five distinct proton environments, as illustrated below.

Caption: Labeled proton environments in the molecule.

Analysis of Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Pyrazole Ring Protons (H-3 and H-5): These protons are attached to an aromatic heterocycle and are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. In the parent 1-methylpyrazole, the H-3 and H-5 protons appear at approximately 7.5 ppm and 7.4 ppm, respectively. The C4-substituent will slightly perturb these values. H-5 is adjacent to the N-methyl group, while H-3 is adjacent to the other nitrogen. This difference in environment makes them chemically distinct, and they will appear as two separate signals.

-

N-Methyl (N-CH₃) Protons: This methyl group is attached to a nitrogen atom within the aromatic ring. This environment is relatively shielded compared to the ring protons. The signal is expected to be a sharp singlet and appear significantly upfield, typically in the range of 3.7-4.0 ppm.

-

Methylene (α-CH₂) Protons: These protons are positioned between two electron-withdrawing groups: the pyrazole ring and the carboxylic acid. This "activated" position leads to significant deshielding. Their signal is anticipated to appear as a singlet in the range of 3.5-3.8 ppm.

-

Carboxylic Acid (COOH) Proton: The acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature. It typically appears as a broad singlet far downfield, often between 10.0 and 13.0 ppm. In a solvent like DMSO-d₆, this proton is readily observable.

Spin-Spin Coupling and Multiplicity

A key feature of the ¹H NMR spectrum for this molecule is its simplicity in terms of multiplicity. Due to the 1,4-substitution pattern on the pyrazole ring, the H-3 and H-5 protons are not adjacent to any other protons. Therefore, no spin-spin coupling will occur between them, and both will appear as singlets (s) . Similarly, the N-CH₃ and α-CH₂ protons are isolated groups with no adjacent, non-equivalent protons, so they will also appear as singlets . The carboxylic acid proton, which readily exchanges, also appears as a singlet.

Integration

The relative area under each signal peak is directly proportional to the number of protons it represents.[5] The expected integration ratios will be:

-

H-3: 1H

-

H-5: 1H

-

N-CH₃: 3H